3|A-Glycocholic Acid-d5
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Overview
Description
Preparation Methods
The synthesis of diABZI (compound 3) involves the following steps:
Starting Materials: The synthesis begins with the preparation of amidobenzimidazole derivatives.
Reaction Conditions: The amidobenzimidazole derivatives are linked to create a single optimized dimeric ligand.
Industrial Production: The industrial production of diABZI (compound 3) requires stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
diABZI (compound 3) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: diABZI (compound 3) can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include modified versions of diABZI (compound 3) with altered functional groups and properties.
Scientific Research Applications
diABZI (compound 3) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the STING pathway and its role in immune responses.
Biology: Researchers use diABZI (compound 3) to investigate the molecular mechanisms underlying STING activation and its effects on cellular processes.
Mechanism of Action
The mechanism of action of diABZI (compound 3) involves the activation of the STING pathway. The compound binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .
Comparison with Similar Compounds
diABZI (compound 3) is unique compared to other STING agonists due to its non-nucleotide-based structure. Similar compounds include:
2’3’-cGAMP: A classical STING agonist that activates STING by inducing a closed ‘lid’ conformation.
Other Amidobenzimidazole Derivatives: These compounds share structural similarities with diABZI (compound 3) but may differ in their potency and bioavailability.
The uniqueness of diABZI (compound 3) lies in its ability to activate STING while maintaining an open conformation, providing more options for clinical development .
Properties
Molecular Formula |
C26H43NO6 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
InChI Key |
RFDAIACWWDREDC-NEESFDPTSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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